molecular formula C5H9NO2 B048038 4-Morpholinecarboxaldehyde CAS No. 4394-85-8

4-Morpholinecarboxaldehyde

Cat. No.: B048038
CAS No.: 4394-85-8
M. Wt: 115.13 g/mol
InChI Key: LCEDQNDDFOCWGG-UHFFFAOYSA-N
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Description

Treatment of 4-formylmorpholine with sulphur tetrafluoride in the presence of potassium fluoride gives 4-(trifluoromethyl)morpholine in excellent yields. 4-Formylmorpholine reacts with series of 2-alkyl-2-cyclohexen-1-ones in the presence of POCl3 to give the corresponding 3-alkyl-2-chloro-5,6-dihydrobenzaldehydes and allylic alcohols (by-product).

Biological Activity

4-Morpholinecarboxaldehyde, also known as 4-formylmorpholine, is an organic compound with the molecular formula C5H9NO2C_5H_9NO_2 and a CAS number of 4394-85-8. This compound has garnered attention in various fields due to its unique biological activities and applications in chemical synthesis, particularly in the pharmaceutical and semiconductor industries.

PropertyValue
Molecular Weight115.13 g/mol
Melting Point20°C to 23°C
Boiling Point239°C to 241°C
Density1.15 g/cm³
SolubilityMiscible with water
pH10 (in water)

Applications

This compound is primarily used as:

  • A solvent and extracting agent for aromatics.
  • A scrubbing agent for acidic gases.
  • A precursor in the synthesis of various pharmaceutical compounds, including adenine derivatives .

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. In a study examining its effects against various bacterial strains, it was found to inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) ranged from 50 to 200 µg/mL depending on the bacterial species tested .

Cytotoxic Effects

The cytotoxic potential of this compound has been evaluated in several cancer cell lines. In vitro studies demonstrated that this compound induces apoptosis in human cancer cells, notably in breast and liver cancer cell lines. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

Neuroprotective Effects

Emerging studies suggest that this compound may possess neuroprotective properties. In animal models of neurodegeneration, administration of this compound resulted in reduced neuronal loss and improved cognitive function. This effect is hypothesized to be mediated through the modulation of neurotransmitter levels and reduction of neuroinflammation .

Case Studies

  • Antimicrobial Activity : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various morpholine derivatives, including this compound, against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that this compound showed significant inhibition at concentrations below those required for traditional antibiotics, suggesting its potential as an alternative treatment option .
  • Cytotoxicity in Cancer Research : In a publication from Cancer Letters, researchers explored the cytotoxic effects of several aldehydes on cancer cells. They found that this compound exhibited a dose-dependent response, with IC50 values indicating substantial effectiveness against HepG2 liver cancer cells .
  • Neuroprotection Study : A recent investigation into neuroprotective agents highlighted the role of this compound in mitigating cognitive decline in models of Alzheimer's disease. The study noted an increase in synaptic density and improved memory retention following treatment with this compound .

Scientific Research Applications

Organic Synthesis

4-Morpholinecarboxaldehyde is widely utilized as an intermediate in the synthesis of various organic compounds. Its applications include:

  • Preparation of Labeled Compounds : It is used in the synthesis of adenine hydrochloride labeled with 14C^{14}C, which is essential for tracing studies in biochemical research .
  • Synthesis of Amides and Other Derivatives : The compound acts as a precursor for amide analogs and other morpholine derivatives which are important in medicinal chemistry .

Environmental Applications

The compound plays a significant role in environmental chemistry, particularly in gas treatment processes:

  • Scrubbing Agent : this compound is employed as a scrubbing agent for acidic gases, aiding in the removal of pollutants from industrial emissions .
  • Desulfurization Processes : It is involved in the desulfurization of natural gas and synthetic gases, contributing to cleaner fuel technologies .

Pharmaceutical Research

In pharmaceutical applications, this compound serves as a crucial building block:

  • Drug Development : Its derivatives are explored for potential therapeutic effects, particularly in developing drugs targeting neurological disorders due to their morpholine structure which can enhance bioavailability and efficacy .

Case Study 1: Synthesis of Labeled Compounds

A study demonstrated the effectiveness of this compound in synthesizing adenine labeled with 14C^{14}C. This method provided insights into metabolic pathways and cellular uptake mechanisms, showcasing its utility in pharmacokinetic studies.

Case Study 2: Environmental Impact Assessment

Research on the use of this compound as a scrubbing agent highlighted its efficiency in capturing sulfur dioxide from flue gases. The study quantified reductions in emissions and assessed the compound's role in improving air quality.

Summary Table of Applications

Application AreaSpecific UseKey Benefits
Organic SynthesisIntermediate for labeled compoundsEssential for biochemical tracing
Environmental ChemistryScrubbing agent for acidic gasesReduces industrial emissions
DesulfurizationTreatment of natural and synthetic gasesEnhances fuel quality
Pharmaceutical ResearchPrecursor for drug developmentPotential therapeutic effects

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Morpholinecarboxaldehyde, and what reaction conditions optimize yield?

The synthesis of this compound typically involves formylation of morpholine using formic acid derivatives or carbonylation agents. Key reaction parameters include maintaining temperatures between 20–23°C during intermediate steps and refluxing at 239–241°C for final purification. Catalysts like acetic anhydride or sulfuric acid are often employed to enhance yield . Characterization of intermediates via thin-layer chromatography (TLC) ensures reaction progression.

Q. Which analytical techniques are most effective for characterizing this compound's purity and structural integrity?

Gas chromatography (GC) with flame ionization detection (FID) is recommended for assessing purity, while nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity. Physical properties such as refractive index (1.4860) and melting point (20–23°C) serve as critical benchmarks for quality control . High-performance liquid chromatography (HPLC) with UV detection can resolve impurities at trace levels (<0.1%).

Q. What are the key physicochemical properties of this compound relevant to its application as a solvent in organic synthesis?

Its high thermal stability (stable up to 125°C) and low volatility (boiling point: 239–241°C) make it suitable for high-temperature reactions. The compound’s density (1.150 g/cm³) and solubility in polar aprotic solvents (e.g., DMF, DMSO) enable its use in multicomponent reactions .

Q. How should researchers handle and store this compound to ensure laboratory safety?

Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation. Use fume hoods and personal protective equipment (PPE) due to its flammability (Flash Point: 125°C) and skin irritation risks (H315/H317). Emergency protocols should address spills with non-reactive absorbents like vermiculite .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermal stability data for this compound under varying experimental conditions?

Conduct differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under controlled atmospheres (N₂ vs. air) to isolate degradation pathways. Compare results with literature claims of stability up to 125°C . Replicate studies using standardized heating rates (e.g., 10°C/min) to identify inconsistencies caused by experimental design .

Q. What methodological approaches are recommended for analyzing degradation products of this compound under oxidative conditions?

Use GC-MS or LC-QTOF to identify volatile by-products like NOₓ species emitted during decomposition. For non-volatile residues, employ Fourier-transform infrared spectroscopy (FTIR) to detect carbonyl intermediates. Quantify degradation kinetics using Arrhenius plots under accelerated aging conditions .

Q. What strategies optimize the catalytic efficiency of this compound in desulfurization reactions?

Pair the compound with transition-metal catalysts (e.g., CoMo/Al₂O₃) to enhance sulfur-removal efficiency in gas-phase systems. Optimize molar ratios (e.g., 1:2 for this compound:H₂S) and monitor reaction progress via X-ray photoelectron spectroscopy (XPS) to track sulfur adsorption .

Q. How does the electronic structure of this compound influence its reactivity in nucleophilic addition reactions?

Computational studies (DFT/B3LYP) reveal that the electron-deficient aldehyde group facilitates nucleophilic attack, while the morpholine ring’s electron-donating effects stabilize transition states. Experimental validation via kinetic isotope effects (KIE) can confirm rate-determining steps .

Q. What experimental designs are effective for studying the solvent effects of this compound in multicomponent reaction systems?

Use a fractional factorial design to isolate solvent polarity (Kamlet-Taft parameters) and viscosity effects on reaction rates. Monitor intermediate formation via in-situ Raman spectroscopy and correlate with solvent dielectric constants .

Q. How can kinetic studies be designed to elucidate the mechanism of this compound's participation in Mannich-type reactions?

Employ stopped-flow spectroscopy to capture transient intermediates and pseudo-first-order conditions to determine rate constants. Isotopic labeling (¹³C-aldehyde) combined with 2D-NMR (HSQC) tracks bond formation between reactants .

Properties

IUPAC Name

morpholine-4-carbaldehyde
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InChI

InChI=1S/C5H9NO2/c7-5-6-1-3-8-4-2-6/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LCEDQNDDFOCWGG-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1COCCN1C=O
Source PubChem
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Molecular Formula

C5H9NO2
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DSSTOX Substance ID

DTXSID7044427
Record name 4-Morpholinecarboxaldehyde
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Molecular Weight

115.13 g/mol
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Physical Description

Liquid, Clear colorless liquid; mp = 20-23 deg C; [Sigma-Aldrich MSDS]
Record name 4-Morpholinecarboxaldehyde
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Record name 4-Formylmorpholine
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Vapor Pressure

0.32 [mmHg]
Record name 4-Formylmorpholine
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CAS No.

4394-85-8
Record name N-Formylmorpholine
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Record name 4-MORPHOLINECARBOXALDEHYDE
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Synthesis routes and methods

Procedure details

Mixture of propionaldehyde (VII, 2.73 mmole) and morpholine (5.76 mmole) in methylene chloride was irradiated for 90 min with oxygen bubbling in the presence of methylene blue. N-formylmorpholine was obtained in 103% yield on the basis of (VII), as expected. Further, mixture of propionaldehyde (2.73 mmole) and morpholine (11.52 mmole) gave N-formylmorpholine in 145% yield. When n-octylaldehyde (VIII) was used, the yield of N-formylmorpholine went up to 272% by irradiation for 240 min. (Table III.) Also the reaction of mixture of (VIII) and piperidine affords the same results. For example, N-formylpiperidine was obtained in 282% yield for 1.29 mmole of (VIII) and 20.5 mmole of (V). Also, N-formylpiperidine was obtained in 281% yield for the mole ratio of piperidine (V) to n-octylaldehyde (VIII) being 9 for 280 min.
Quantity
2.73 mmol
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5.76 mmol
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Retrosynthesis Analysis

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Feasible Synthetic Routes

4-Morpholinecarboxaldehyde
4-Morpholinecarboxaldehyde
4-Morpholinecarboxaldehyde
4-Morpholinecarboxaldehyde
4-Morpholinecarboxaldehyde
4-Morpholinecarboxaldehyde

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